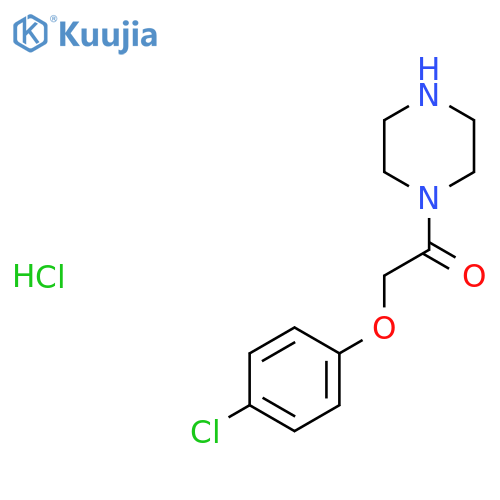

Cas no 1144037-44-4 (2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride)

1144037-44-4 structure

商品名:2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

- NE44851

- Z600428514

- 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride

- 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride

- 1144037-44-4

- EN300-49974

- AKOS026852211

- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-onehydrochloride

- SCHEMBL16825661

- G79047

-

- インチ: 1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H

- InChIKey: XCZLNMCXBSFGJL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)OCC(N1CCNCC1)=O.Cl

計算された属性

- せいみつぶんしりょう: 290.0588831g/mol

- どういたいしつりょう: 290.0588831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95625-5g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 98% | 5g |

¥2008.0 | 2023-09-05 | |

| Enamine | EN300-49974-0.1g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95% | 0.1g |

$131.0 | 2023-02-10 | |

| Enamine | EN300-49974-0.5g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95% | 0.5g |

$295.0 | 2023-02-10 | |

| Enamine | EN300-49974-5.0g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95% | 5.0g |

$1569.0 | 2023-02-10 | |

| eNovation Chemicals LLC | Y1261742-1g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 98% | 1g |

$170 | 2024-06-06 | |

| Chemenu | CM475625-500mg |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95%+ | 500mg |

$298 | 2022-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95625-1g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 98% | 1g |

¥808.0 | 2023-09-05 | |

| Enamine | EN300-49974-0.25g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95% | 0.25g |

$187.0 | 2023-02-10 | |

| Enamine | EN300-49974-1.0g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95% | 1.0g |

$378.0 | 2023-02-10 | |

| Enamine | EN300-49974-10.0g |

2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |

1144037-44-4 | 95% | 10.0g |

$3062.0 | 2023-02-10 |

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1144037-44-4 (2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1144037-44-4)2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride

清らかである:99%

はかる:1g

価格 ($):210.0